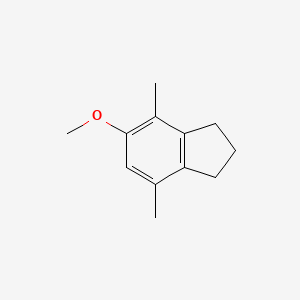

4,7-Dimethyl-5-methoxyindane

Description

4,7-Dimethyl-5-methoxyindane is a substituted indane derivative characterized by a bicyclic structure with methyl groups at positions 4 and 7 and a methoxy group at position 4. Indanes are saturated bicyclic hydrocarbons (C₉H₁₀) that serve as scaffolds for pharmaceuticals, fragrances, and organic intermediates. The substitution pattern of 4,7-Dimethyl-5-methoxyindane distinguishes it from simpler indanes, as the methyl and methoxy groups influence its electronic, steric, and pharmacological properties.

Propriétés

Formule moléculaire |

C12H16O |

|---|---|

Poids moléculaire |

176.25 g/mol |

Nom IUPAC |

5-methoxy-4,7-dimethyl-2,3-dihydro-1H-indene |

InChI |

InChI=1S/C12H16O/c1-8-7-12(13-3)9(2)11-6-4-5-10(8)11/h7H,4-6H2,1-3H3 |

Clé InChI |

NNRCRNIQIDQIAB-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(C2=C1CCC2)C)OC |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

5-Methoxy-6-methyl-2-aminoindan

- Structure: Aminoindane derivative with a methoxy group at position 5, methyl at position 6, and an amine at position 2.

- Pharmacology : Exhibits serotonin receptor agonism similar to MDMA (3,4-methylenedioxymethamphetamine), though with reduced neurotoxicity .

- Synthesis : Prepared via reductive amination of ketone intermediates, contrasting with the alkylation/methylation steps used for methoxy-substituted indanes .

2,7-Dimethyl-5-methoxyindole

- Structure : Indole derivative with methyl groups at positions 2 and 7 and a methoxy group at position 5.

- Physical Properties : Melting point 73–75°C; characterized by UV/IR spectra distinct from indanes due to aromatic nitrogen .

- Synthesis : Involves palladium-catalyzed hydrogenation and methylation of hydroxyindole precursors, differing from the saturated indane synthesis .

- Applications : Primarily used in organic synthesis and materials science, whereas 4,7-Dimethyl-5-methoxyindane may find roles in fragrance or pharmaceutical intermediates.

5-Iodo-2-aminoindan

- Structure: Iodo-substituted aminoindane with halogen at position 5 and amine at position 2.

- Pharmacology: Nonneurotoxic analogue of para-iodoamphetamine, highlighting the impact of halogenation on safety profiles .

- Contrast : The iodine atom enhances metabolic stability compared to methyl/methoxy groups, suggesting 4,7-Dimethyl-5-methoxyindane may have different bioavailability.

Data Table: Key Properties of 4,7-Dimethyl-5-methoxyindane and Analogues

Research Findings and Implications

- Substituent Effects : Methyl and methoxy groups in 4,7-Dimethyl-5-methoxyindane likely increase lipophilicity compared to unsubstituted indanes, influencing solubility and interaction with biological targets.

- Synthetic Challenges : The steric hindrance from 4,7-dimethyl groups may complicate synthesis compared to less-substituted analogs, necessitating optimized catalytic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.